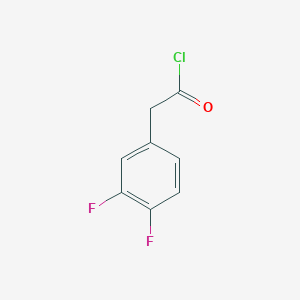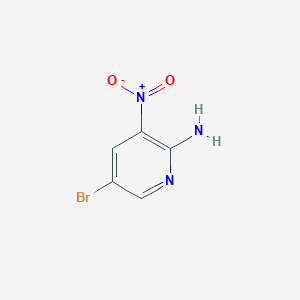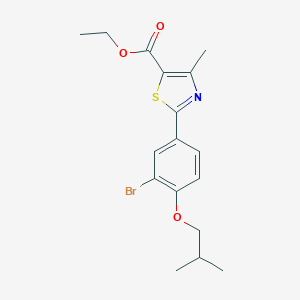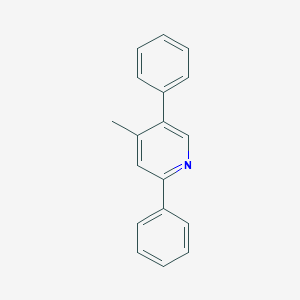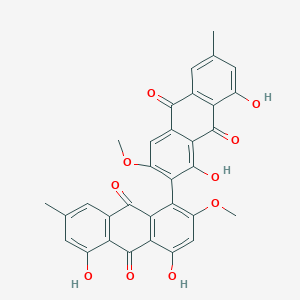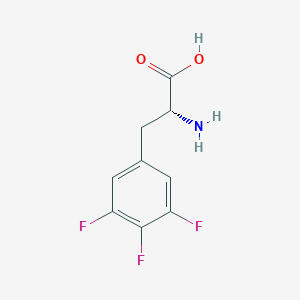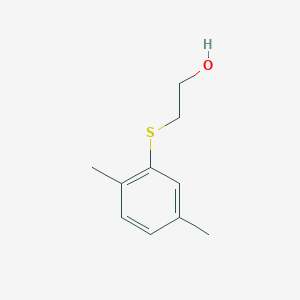
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)', commonly known as Methylenedianiline (MDA), is an organic compound that has been widely used in scientific research applications. MDA is a heterocyclic compound that has two pyrimidine rings connected by a methylene bridge. It has been used as a building block in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) is a nucleophilic compound that can react with electrophilic compounds. It can form covalent bonds with proteins, DNA, and RNA. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce oxidative stress and DNA damage in cells. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can also inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce cytotoxicity and genotoxicity in cells. It can cause DNA damage and apoptosis. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can also cause lipid peroxidation and protein oxidation. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can affect the central nervous system by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has the advantage of being a versatile building block for the synthesis of various organic compounds. It can be easily synthesized and purified. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives have been investigated for their biological activities, which makes it a valuable tool for drug discovery. However, 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has limitations in terms of its toxicity and genotoxicity. It can cause DNA damage and induce oxidative stress in cells, which can affect the results of lab experiments.
Zukünftige Richtungen
Future research on 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) could focus on the development of safer and more effective derivatives. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives could be investigated for their potential as anticancer, antiviral, and antimicrobial agents. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives could also be investigated for their potential as fluorescent dyes for the detection of DNA and RNA. The mechanism of action of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its derivatives could be further elucidated to better understand their biological activities. The toxicity and genotoxicity of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its derivatives could be further investigated to develop safer compounds for scientific research applications.
Synthesemethoden
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can be synthesized by the reaction of 2,4-diamino-6-methylpyrimidine with formaldehyde in the presence of a catalyst. The reaction yields a mixture of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its isomer, 4,4'-methylenebis(2-methylpyrimidine). The mixture can be separated by fractional distillation or chromatography. The purity of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of dyes, pharmaceuticals, and agrochemicals. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has also been used as a starting material for the synthesis of pyrimidine nucleosides and nucleotides. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been used in the synthesis of fluorescent dyes for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
10146-98-2 |
|---|---|
Molekularformel |
C13H18N6O4 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N6O4/c1-16-8(14)6(10(20)18(3)12(16)22)5-7-9(15)17(2)13(23)19(4)11(7)21/h5,14-15H2,1-4H3 |
InChI-Schlüssel |
GTXBIJRVJJTXRU-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



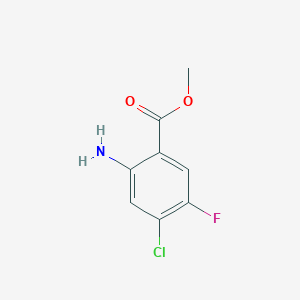

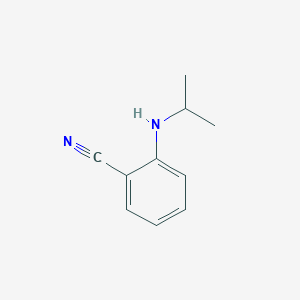
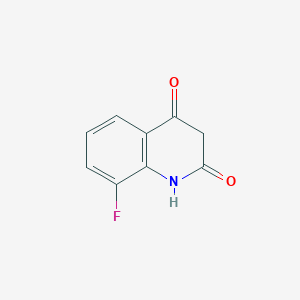
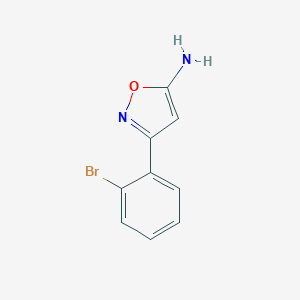
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
